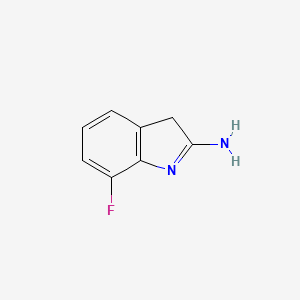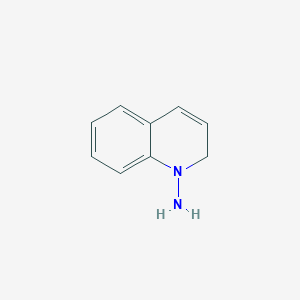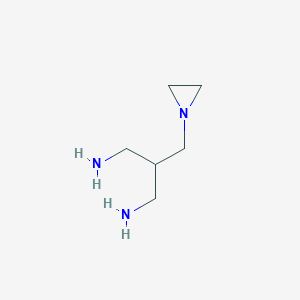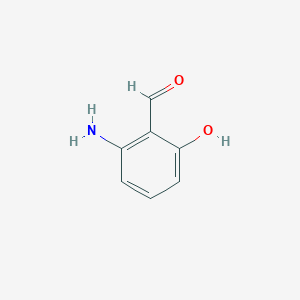![molecular formula C7H7N3O B11922762 7H-pyrrolo[2,3-d]pyrimidin-2-ylmethanol](/img/structure/B11922762.png)
7H-pyrrolo[2,3-d]pyrimidin-2-ylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-pyrrolo[2,3-d]pyrimidin-2-ylmethanol: is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by a fused ring structure consisting of a pyrrole ring and a pyrimidine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7H-pyrrolo[2,3-d]pyrimidin-2-ylmethanol typically involves the cyclization of appropriate precursors. One common method starts with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which can be synthesized from dimethyl malonate through a seven-step process . The reaction conditions often involve the use of strong bases and high temperatures to facilitate the cyclization and formation of the pyrrolopyrimidine core.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 7H-pyrrolo[2,3-d]pyrimidin-2-ylmethanol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles such as amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, while reduction can produce pyrrolo[2,3-d]pyrimidin-2-ylmethanol derivatives with varying substituents .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 7H-pyrrolo[2,3-d]pyrimidin-2-ylmethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates .
Biology: In biological research, this compound is studied for its potential as an inhibitor of various enzymes and proteins. It has shown promise in inhibiting kinases, which are crucial in cell signaling pathways .
Medicine: In medicine, this compound derivatives are being explored for their therapeutic potential in treating diseases such as cancer and inflammatory disorders. Their ability to modulate specific molecular targets makes them attractive candidates for drug development .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its versatility and reactivity make it suitable for various applications, including the synthesis of polymers and coatings .
Mecanismo De Acción
The mechanism of action of 7H-pyrrolo[2,3-d]pyrimidin-2-ylmethanol involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it inhibits their activity, thereby modulating downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
- 7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanol
- 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine
- 7H-pyrrolo[2,3-d]pyrimidin-4-amine
Uniqueness: 7H-pyrrolo[2,3-d]pyrimidin-2-ylmethanol is unique due to its specific substitution pattern at the 2-position, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted drug design .
Propiedades
Fórmula molecular |
C7H7N3O |
|---|---|
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
7H-pyrrolo[2,3-d]pyrimidin-2-ylmethanol |
InChI |
InChI=1S/C7H7N3O/c11-4-6-9-3-5-1-2-8-7(5)10-6/h1-3,11H,4H2,(H,8,9,10) |
Clave InChI |
PWYSHCPPDKGXIJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC2=NC(=NC=C21)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-Amino-5-azaspiro[2.4]heptan-5-ol](/img/structure/B11922754.png)
![3A,7a-dihydro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11922763.png)
![4-Amino-5H-pyrrolo[3,2-d]pyrimidin-6-ol](/img/structure/B11922764.png)

